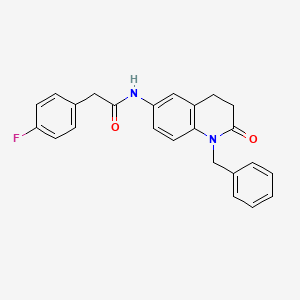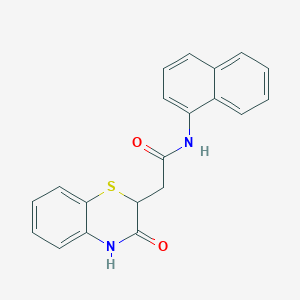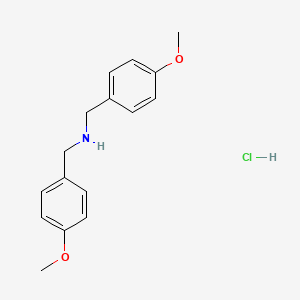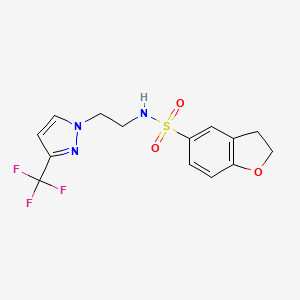![molecular formula C25H23ClN6O3 B2359784 3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide CAS No. 1207007-29-1](/img/no-structure.png)
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C25H23ClN6O3 and its molecular weight is 490.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Physical Properties
- In a study by Uzbekov et al. (2013), a related sesquiterpene was isolated from pathogen-infected tissue, which highlights the potential of exploring similar compounds for their structural and physical characteristics. This research could provide insight into the molecular structure and stability of such compounds (Uzbekov et al., 2013).
Anticonvulsant Properties
- A study by Idris et al. (2011) on similar compounds revealed their effectiveness in mouse models against seizures. This suggests the potential use of such compounds in developing anticonvulsant drugs (Idris et al., 2011).
Antimicrobial and Antifungal Activities
- Dawbaa et al. (2021) synthesized novel derivatives and investigated their antimicrobial activity. Compounds with similar structures showed significant antibacterial and anticandidal effects, indicating their potential as antimicrobial agents (Dawbaa et al., 2021).
- Another study by Baranovskyi et al. (2018) found that certain propanamide derivatives exhibit antibacterial and antifungal properties, which can be relevant for the development of new antimicrobial drugs (Baranovskyi et al., 2018).
Potential in Cancer Research
- Katariya et al. (2021) explored compounds incorporating a similar chlorophenyl fragment for their anticancer activities. This research suggests the potential role of such compounds in developing new cancer treatments (Katariya et al., 2021).
Nonlinear Optical Materials
- Research by Prabhu et al. (2000) on N-(2-Chlorophenyl)-(1-Propanamide) suggests that similar compounds could be explored for their applications in non-linear optical materials, which are significant in the field of photonics (Prabhu et al., 2000).
Propiedades
Número CAS |
1207007-29-1 |
|---|---|
Fórmula molecular |
C25H23ClN6O3 |
Peso molecular |
490.95 |
Nombre IUPAC |
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H23ClN6O3/c1-34-21-8-3-16(13-22(21)35-2)15-27-24(33)10-9-23-28-29-25-20-14-19(17-4-6-18(26)7-5-17)30-32(20)12-11-31(23)25/h3-8,11-14H,9-10,15H2,1-2H3,(H,27,33) |
Clave InChI |
PHLCWYBXVPHLCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2359702.png)

![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)
![3-((4-(4-methoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2359706.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)


![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)



